molecular formula C14H19N B1212019 1,1-Pentamethylenetetrahydroisoquinoline CAS No. 89248-68-0

1,1-Pentamethylenetetrahydroisoquinoline

Cat. No.: B1212019
CAS No.: 89248-68-0
M. Wt: 201.31 g/mol
InChI Key: PCXIJESZHOKFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ) is a conformationally restricted analog of 1-phenylcyclohexylamine (PCA), a phencyclidine (PCP)-like compound. Its structure features a fused pentamethylene ring system that restricts rotational freedom, distinguishing it from PCA and other flexible analogs. PM-THIQ has been studied primarily for its anticonvulsant properties, acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptor-coupled ion channels . This compound exhibits potent activity in the mouse maximal electroshock (MES) seizure model (ED50 = 14.3 mg/kg) with reduced motor toxicity compared to PCA and PCP, suggesting a favorable therapeutic index .

Properties

CAS No.

89248-68-0

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclohexane]

InChI

InChI=1S/C14H19N/c1-4-9-14(10-5-1)13-7-3-2-6-12(13)8-11-15-14/h2-3,6-7,15H,1,4-5,8-11H2

InChI Key

PCXIJESZHOKFAB-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)C3=CC=CC=C3CCN2

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3CCN2

Other CAS No.

89248-68-0

Synonyms

1,1-pentamethylenetetrahydroisoquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity and Toxicity

PM-THIQ is compared with PCA, PCP, and other tetrahydroisoquinoline derivatives (e.g., N-ethyl-PCA, 2-methyl-PCA) in terms of anticonvulsant efficacy (MES ED50), motor impairment (TD50), and NMDA receptor binding affinity. Key findings are summarized below:

Compound MES ED50 (mg/kg) Motor Toxicity TD50 (mg/kg) Therapeutic Index (TD50/ED50) NMDA Binding IC50 (nM)
PM-THIQ 14.3 43.0 3.01 Not explicitly reported
PCA 7.0 16.3 2.33 36.3
PCP ~7.0* ~7.0* ~1.0 0.4–1.0 (high affinity)
N-Ethyl-PCA ~10–15† ~20–25† ~1.5–2.0 Data unavailable
2-Methyl-PCA ~8–12† ~15–18† ~1.3–1.8 Higher than expected‡

*PCP exhibited equipotent anticonvulsant and motor toxicity effects, unlike PM-THIQ or PCA .
†Estimated ranges based on truncated data from .
‡2-Methyl-PCA showed higher behavioral potency than predicted by binding assays .

Structural and Mechanistic Insights

  • Conformational Restriction: PM-THIQ’s pentamethylene bridge reduces rotational flexibility, likely limiting off-target interactions responsible for motor toxicity. This contrasts with PCA, whose primary amino group allows greater conformational mobility, leading to narrower therapeutic margins .
  • NMDA Receptor Specificity : PM-THIQ and PCA block NMDA-induced lethality (ED50 = 127 mg/kg and 36.3 mg/kg, respectively), confirming NMDA antagonism as a key mechanism. However, PM-THIQ’s lower binding affinity compared to PCP suggests partial channel block or alternative modulatory sites .
  • Seizure-Type Specificity: Neither PM-THIQ nor PCA protected against pentylenetetrazol-induced seizures, indicating selectivity for voltage-gated ion channel modulation over GABAergic pathways .

Comparison with Other Tetrahydroisoquinoline Derivatives

  • Spiroheterocyclic Derivatives (e.g., 1-methyl-1-phenyl-THIQ): These compounds often exhibit psychotropic or antitumor activities but lack systematic anticonvulsant evaluations. Their structural diversity (e.g., spiro rings, substituents) highlights the role of substituent positioning in modulating bioactivity .
  • Synthetic Accessibility: PM-THIQ derivatives are synthesized via Pictet-Spengler or alkylation reactions, similar to other tetrahydroisoquinolines. However, PM-THIQ’s fused ring system requires specialized cyclization steps, limiting scalability compared to simpler analogs like PCA .

Key Research Findings and Implications

  • Therapeutic Potential: PM-THIQ’s superior therapeutic index (3.01 vs. PCA’s 2.33) positions it as a safer anticonvulsant candidate despite lower potency.
  • Future Directions : Structural optimization (e.g., introducing electron-withdrawing groups) could enhance NMDA binding while retaining conformational rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.